Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C42H35N3O4 and a molecular weight of 645.765 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole ring, followed by the formation of the dihydropyridine core. The final step involves the esterification of the carboxyl groups with benzyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds .
Scientific Research Applications
Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . Molecular docking studies have shown that the compound binds to these targets with high affinity, supporting its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
- Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
- Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
What sets Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate apart from similar compounds is its unique combination of the naphthyl and pyrazole moieties, which may contribute to its distinct pharmacological profile and potential therapeutic benefits .
Properties
Molecular Formula |
C42H35N3O4 |
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Molecular Weight |
645.7 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C42H35N3O4/c1-28-37(41(46)48-26-30-14-6-3-7-15-30)39(38(29(2)43-28)42(47)49-27-31-16-8-4-9-17-31)36-25-45(35-20-10-5-11-21-35)44-40(36)34-23-22-32-18-12-13-19-33(32)24-34/h3-25,39,43H,26-27H2,1-2H3 |
InChI Key |
WLQBKLFGMKBEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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